N-Cyano-4-pyridinecarboxamide
Overview
Description
N-Cyano-4-pyridinecarboxamide is a chemical compound with the molecular formula C7H5N3O. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes a cyano group (-CN) attached to the nitrogen atom of the pyridine ring and a carboxamide group (-CONH2) at the 4-position of the ring. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Cyano-4-pyridinecarboxamide typically involves the cyanoacetylation of 4-pyridinecarboxamide. One common method includes the reaction of 4-pyridinecarboxamide with cyanoacetic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-N,N-dimethylaminopyridine (DMAP). The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, magnetically recoverable catalysts have been explored to facilitate the preparation of pyridine derivatives, offering advantages in terms of catalyst recovery and reuse .
Chemical Reactions Analysis
Types of Reactions: N-Cyano-4-pyridinecarboxamide undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The carboxamide group can undergo condensation reactions with aldehydes or ketones to form imines or enamines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Condensation: Reagents like acetic anhydride or phosphorus oxychloride (POCl3) in the presence of a base such as pyridine.
Cyclization: Catalysts such as Lewis acids (e.g., aluminum chloride) or transition metal complexes.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Condensation Products: Imines, enamines, and related compounds.
Cyclization Products: Heterocyclic compounds with potential biological activity.
Scientific Research Applications
N-Cyano-4-pyridinecarboxamide has found applications in several fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of agrochemicals, dyes, and electronic materials
Mechanism of Action
The mechanism of action of N-Cyano-4-pyridinecarboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, participating in reactions with nucleophilic sites on enzymes or receptors. The carboxamide group can form hydrogen bonds with biological macromolecules, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
4-Pyridinecarboxamide:
4-Cyanopyridine:
Comparison:
N-Cyano-4-pyridinecarboxamide: is unique in having both the cyano and carboxamide groups, which confer distinct reactivity and potential biological activity.
4-Pyridinecarboxamide: is primarily used in the synthesis of nicotinamide adenine dinucleotide (NAD) analogs.
4-Cyanopyridine: is used as a ligand in coordination chemistry and as an intermediate in organic synthesis
Properties
IUPAC Name |
N-cyanopyridine-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-5-10-7(11)6-1-3-9-4-2-6/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAGWQYHUNVQCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40633396 | |
Record name | N-Cyanopyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325801-73-8 | |
Record name | N-Cyanopyridine-4-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40633396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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